molecular formula C19H15N3O3 B15143937 Antiparasitic agent-6

Antiparasitic agent-6

Cat. No.: B15143937
M. Wt: 333.3 g/mol
InChI Key: DGIYZLSIKDNRBQ-UHFFFAOYSA-N
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Description

Antiparasitic agent-6 is a synthetic compound known for its selective antiparasitic activity against Leishmania infantum, a parasite responsible for visceral leishmaniasis. This compound has shown promising results in scientific research, particularly in its ability to inhibit the growth of parasites with minimal cytotoxicity to host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiparasitic agent-6 involves the formation of oxadiazole and hydroxy-oxindole hybrids. The synthetic route typically includes the following steps:

    Formation of Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids under acidic conditions to form the oxadiazole ring.

    Hydroxy-oxindole Formation: The oxadiazole intermediate is then reacted with isatin derivatives under basic conditions to form the hydroxy-oxindole structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and condensation reactions.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Antiparasitic agent-6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Oxides of this compound.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Antiparasitic agent-6 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the synthesis and reactivity of oxadiazole and hydroxy-oxindole hybrids.

    Biology: Investigated for its antiparasitic activity against Leishmania infantum and other parasites.

    Medicine: Potential therapeutic agent for treating parasitic infections with minimal side effects.

    Industry: Used in the development of new antiparasitic drugs and formulations.

Mechanism of Action

The mechanism of action of antiparasitic agent-6 involves:

Comparison with Similar Compounds

Uniqueness: Antiparasitic agent-6 is unique due to its selective activity against Leishmania infantum and its minimal cytotoxicity to host cells. This selectivity makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

4-[1-hydroxy-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]prop-2-enyl]benzonitrile

InChI

InChI=1S/C19H15N3O3/c1-12(17(23)14-5-3-13(11-20)4-6-14)19-21-18(22-25-19)15-7-9-16(24-2)10-8-15/h3-10,17,23H,1H2,2H3

InChI Key

DGIYZLSIKDNRBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=C(C=C3)C#N)O

Origin of Product

United States

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